molecular formula C30H26N4O2 B11590101 N,N'-bis(9-ethyl-9H-carbazol-3-yl)ethanediamide

N,N'-bis(9-ethyl-9H-carbazol-3-yl)ethanediamide

Cat. No.: B11590101
M. Wt: 474.6 g/mol
InChI Key: SDOCXTTURWIKHM-UHFFFAOYSA-N
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Description

N,N’-bis(9-ethyl-9H-carbazol-3-yl)ethanediamide is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their photochemical and thermal stability, as well as their good hole-transport ability. This compound is of interest in various scientific fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(9-ethyl-9H-carbazol-3-yl)ethanediamide typically involves the reaction of 9-ethyl-9H-carbazole-3-amine with ethanediamide. The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or toluene. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(9-ethyl-9H-carbazol-3-yl)ethanediamide may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as column chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(9-ethyl-9H-carbazol-3-yl)ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with higher oxidation states, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted carbazole derivatives.

Scientific Research Applications

N,N’-bis(9-ethyl-9H-carbazol-3-yl)ethanediamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also studied for its photochemical properties and potential use in organic light-emitting diodes (OLEDs).

    Biology: Research has explored the compound’s potential as a fluorescent probe for biological imaging and as a component in biosensors.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer agent and in drug delivery systems.

    Industry: In the industrial sector, the compound is used in the development of advanced materials, such as conductive polymers and photovoltaic devices.

Mechanism of Action

The mechanism by which N,N’-bis(9-ethyl-9H-carbazol-3-yl)ethanediamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s photochemical properties allow it to absorb and emit light, making it useful in applications such as OLEDs and photovoltaic devices. In biological systems, the compound may interact with cellular components, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    9-ethyl-9H-carbazole: A simpler carbazole derivative with similar photochemical properties.

    1,3-bis(N-carbazolyl)benzene: Another carbazole derivative used in OLEDs and other photochemical applications.

    Tetrakis(9H-carbazol-9-yl)benzene-1,3-dicarbonitrile: A more complex carbazole derivative with enhanced photochemical stability and charge transport properties.

Uniqueness

N,N’-bis(9-ethyl-9H-carbazol-3-yl)ethanediamide is unique due to its specific chemical structure, which imparts distinct photochemical and thermal properties. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in both academic and industrial settings.

Properties

Molecular Formula

C30H26N4O2

Molecular Weight

474.6 g/mol

IUPAC Name

N,N'-bis(9-ethylcarbazol-3-yl)oxamide

InChI

InChI=1S/C30H26N4O2/c1-3-33-25-11-7-5-9-21(25)23-17-19(13-15-27(23)33)31-29(35)30(36)32-20-14-16-28-24(18-20)22-10-6-8-12-26(22)34(28)4-2/h5-18H,3-4H2,1-2H3,(H,31,35)(H,32,36)

InChI Key

SDOCXTTURWIKHM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C(=O)NC3=CC4=C(C=C3)N(C5=CC=CC=C54)CC)C6=CC=CC=C61

Origin of Product

United States

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